2-Chloropropionamide
Overview
Description
Synthesis Analysis
2-Chloropropionamide serves as a low-reactivity electrophile, offering a safer and more selective approach in covalent bond formation compared to more reactive electrophiles like acrylamides. Its synthesis involves incorporating the 2-chloropropionamide moiety into small molecules, which has been demonstrated to selectively engage specific protein targets, albeit with varying degrees of reactivity and selectivity (Allimuthu & Adams, 2017).
Molecular Structure Analysis
The molecular structure of 2-chloropropionamide derivatives has been studied extensively using techniques such as X-ray crystallography. For instance, the crystal structure of 3-chloropropionamide, a closely related compound, reveals intermolecular hydrogen bonding forming two-dimensional sheets, with bond distances providing insight into its molecular geometry (Sakamoto et al., 2000).
Chemical Reactions and Properties
2-Chloropropionamide undergoes various chemical reactions due to its functional groups. It participates in covalent bonding with target proteins through its electrophilic center, which can be further exploited in drug discovery. Its reactivity profile is crucial for developing selective and potent pharmaceuticals (Allimuthu & Adams, 2017).
Physical Properties Analysis
The physical properties of 2-chloropropionamide derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various chemical processes. These properties are influenced by the molecular structure and intermolecular interactions, as demonstrated in the case of 3-chloropropionamide (Sakamoto et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with various solvents and reagents, are pivotal for the use of 2-chloropropionamide in synthetic chemistry. Its role as a less reactive electrophile than typical acrylamides makes it an attractive choice for selective chemical modifications, especially in sensitive pharmaceutical applications (Allimuthu & Adams, 2017).
Scientific Research Applications
Cancer Therapy
- 2-Chloropropionamide shows potential as a weak and stereochemically tunable electrophile for covalent drug discovery, with potential for selective target engagement and in vivo application in cancer therapy .
- The outcomes of this application are still under research, but the potential for selective target engagement in cancer therapy is promising .
Drug Discovery
- In the field of drug discovery, 2-Chloropropionamide has shown potential as a low-reactivity electrophile for irreversible small-molecule probe identification .
- The compound is less reactive than typical acrylamide electrophiles, which makes it a promising candidate for covalent drug discovery .
- The results of this application are still under investigation, but the potential for creating safe and effective therapies is significant .
Chemical Synthesis
- 2-Chloropropionamide can be used in the synthesis of a library of small molecules .
- The compound is less reactive than typical acrylamide electrophiles, which can be beneficial in certain synthesis processes .
- The outcomes of this application are dependent on the specific synthesis process and the other compounds involved .
Enzymatic Synthesis
- In the field of biochemistry, 2-Chloropropionamide has been used in the enantioselective preparation of ®-Methyl 2-Chloropropionate .
- This process involves the use of a novel marine microbial esterase, which can hydrolyze racemic methyl 2-chloropropinate and generate optically pure ®-methyl 2-chloropropinate with high enantiomeric excess (>99%) and conversion (>49%) after process optimization .
- The outcomes of this application include the production of chiral 2-chloropropanoic acids and their ester derivatives, which are crucial intermediates in the synthesis of many chemicals, especially herbicides .
Pharmacology
- 2-Chloropropionamide has shown potential as a low-reactivity electrophile for irreversible small-molecule probe identification .
- This compound is less reactive than typical acrylamide electrophiles, which makes it a promising candidate for covalent drug discovery .
- One of the outcomes of this application is the identification of S-CW3554 as selectively labeling protein disulfide isomerase and inhibiting its enzymatic activity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-chloropropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZPDHRXGCLGKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950493 | |
Record name | 2-Chloropropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropionamide | |
CAS RN |
27816-36-0, 7474-04-6, 7474-02-4 | |
Record name | 2-Chloropropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27816-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloropropionamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC401805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC401803 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401803 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloropropionamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80950493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloropropionamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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